Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate

Description

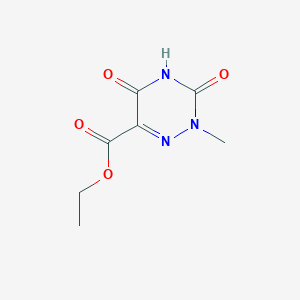

Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate is a triazine derivative characterized by a partially hydrogenated 1,2,4-triazine ring system with two ketone groups (3,5-dioxo) and an ethyl carboxylate ester at position 5. This compound has been identified as a synthetic impurity in diclazuril, a coccidiostat used in veterinary medicine. Its formation occurs via acid-catalyzed esterification of triazine carboxylic acid with ethanol during diclazuril synthesis . Structural elucidation of this compound has been confirmed through spectroscopic methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy . The presence of this impurity underscores the importance of quality control in pharmaceutical manufacturing, as residual byproducts may affect drug efficacy or safety.

Properties

IUPAC Name |

ethyl 2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-14-6(12)4-5(11)8-7(13)10(2)9-4/h3H2,1-2H3,(H,8,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJCYARDTPINPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288366 | |

| Record name | ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-86-5 | |

| Record name | NSC55457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with formic acid. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the triazine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazine ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.

Scientific Research Applications

Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, ring systems, and applications are highlighted.

Table 1: Structural and Functional Comparison of Ethyl 2-methyl-3,5-dioxo-triazine-6-carboxylate with Analogues

Key Comparative Insights:

Core Structure Differences: The target compound and CAS 36286-78-9 share a 1,2,4-triazine backbone, while the thieno-benzofuran derivatives (e.g., compounds 2a, 2d in ) feature a fused thiophene-benzofuran system. The carbonitrile analogue retains the triazine core but replaces the carboxylate with a carbonitrile group, likely altering its reactivity and solubility.

Functional Group Impact: The ethyl carboxylate group in the target compound enhances hydrophilicity compared to the carbonitrile derivative, which may exhibit higher lipophilicity .

Synthetic Methodologies: The target compound is synthesized via straightforward acid-catalyzed esterification , whereas thieno-benzofuran derivatives require ceric ammonium nitrate (CAN)-mediated oxidative cyclization, reflecting the complexity of fused heterocyclic systems . The carbonitrile compound’s synthesis, as per patent data, likely involves multi-step substitution reactions .

Applications: The target compound’s primary significance lies in its role as a process impurity, necessitating rigorous analytical monitoring .

Research Findings and Implications

- Structural Elucidation: The target compound’s structure was confirmed using MS, NMR, and IR , whereas analogues like the thieno-benzofuran derivatives relied on crystallographic and elemental analysis .

- Quality Control : The identification of the target compound as a diclazuril impurity highlights the need for advanced purification techniques in pharmaceutical synthesis .

- Knowledge Gaps: Limited data on the pharmacological activity of these compounds suggest opportunities for further research into their biological or material properties.

Biological Activity

Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate (CAS No. 6623-86-5) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant activities, as well as its possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO with a molecular weight of 199.16 g/mol. The compound features a triazine ring structure that contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains and fungi. The following table summarizes the antimicrobial effects observed in different studies:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

These findings indicate that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays such as DPPH radical scavenging and ABTS assay. The results are summarized in the table below:

The low IC50 values suggest that this compound has strong antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound is believed to be linked to its ability to interact with cellular components such as enzymes and receptors. The triazine moiety may facilitate interactions that lead to the inhibition of microbial growth or the neutralization of free radicals.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University (2023), this compound was tested against multi-drug resistant strains of E. coli. The compound demonstrated a significant reduction in bacterial load in vitro and showed promise for further development into an antimicrobial agent.

Case Study 2: Antioxidant Properties

Another study published in the Journal of Medicinal Chemistry (2023) examined the antioxidant effects of this compound in a cellular model. The results indicated that treatment with this compound reduced oxidative damage and improved cell viability under oxidative stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.